Scientific Field: Catalysis and Organometallic Chemistry.
Application Summary: “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” has the ability to form stable complexes with certain metals, which makes it useful in catalysis and as a ligand in organometallic chemistry.
Methods of Application: The specific methods of application or experimental procedures in this field would depend on the particular experiment being conducted
Results or Outcomes: The outcomes of using “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” in this field would also depend on the specific experiment.
Scientific Field: Biofuel Production.
Application Summary: “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” is used in the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), an oxygenated additive to fuel.
Methods of Application: The production process involves a two-step activated carbon preparation technique from corncob.
Results or Outcomes: The acidic catalyst AAC-CC resulted in a glycerol conversion, i.e., 80.3% under the actual laboratory experiment.
Scientific Field: Household and Industrial Cleaning Products.
Methods of Application: The compound is typically mixed with other ingredients to form the cleaning product.
Results or Outcomes: The use of “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” in cleaning products can enhance their effectiveness.
Scientific Field: Organic Synthesis.
Application Summary: “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” is employed in the preparation of a chiral allylic triol through the extrusion of sulfur dioxide from an alpha, beta-epoxysulfone.
Results or Outcomes: The outcomes of using “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” in this field would also depend on the specific experiment.
Scientific Field: Mass Spectrometry.
Methods of Application: The compound is ionized and then separated based on its mass-to-charge ratio
Results or Outcomes: The outcomes of using “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” in this field would depend on the specific experiment.